molecular formula C3H6ClNO2 B1265362 3-Chloroalanine CAS No. 3981-36-0

3-Chloroalanine

Cat. No.: B1265362
CAS No.: 3981-36-0
M. Wt: 123.54 g/mol
InChI Key: ASBJGPTTYPEMLP-UHFFFAOYSA-N
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Description

3-chloroalanine is a chloroalanine obtained by replacement of one of the methyl hydrogens of alanine by a chloro group. It is a non-proteinogenic alpha-amino acid, an organochlorine compound and a chloroalanine.

Mechanism of Action

Target of Action

The primary target of 3-Chloroalanine is the enzyme 1-aminocyclopropane-1-carboxylate deaminase, which is found in Pseudomonas sp. (strain ACP) . This enzyme plays a crucial role in the metabolism of certain amino acids.

Mode of Action

This compound interacts with its target enzyme by replacing one of the methyl hydrogens of alanine with a chloro group . This interaction alters the enzyme’s function, leading to changes in the metabolic processes it regulates.

Biochemical Pathways

Two putative degradation pathways for this compound have been identified . The first pathway involves a phenol monooxygenase followed by ortho-cleavage of the aromatic ring. The second pathway involves a benzoate dioxygenase and subsequent meta-cleavage of the aromatic ring .

Pharmacokinetics

It is known to be a white, water-soluble solid . It is insoluble in water but soluble in ethanol, ether, acid solution, and organic solvents . These properties may influence its absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its solubility properties can affect its distribution and availability in different environments . Furthermore, its stability and efficacy can be influenced by factors such as pH and temperature.

Biochemical Analysis

Biochemical Properties

3-Chloroalanine plays a significant role in biochemical reactions, particularly in the synthesis of other amino acids. The hydrolysis of 3-chloro-D-alanine is catalyzed by the enzyme 3-chloro-D-alanine dehydrochlorinase, resulting in the formation of pyruvate and ammonium chloride . This reaction highlights the compound’s interaction with enzymes and its role in amino acid metabolism.

Cellular Effects

This compound affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to influence the synthesis of D-cysteine from 3-chloro-D-alanine and hydrogen sulfide by the enzyme 3-chloro-D-alanine hydrogen chloride-lyase (deaminating) of Pseudomonas putida . This interaction impacts cellular metabolism and the synthesis of essential amino acids.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with specific enzymes. The enzyme 3-chloro-D-alanine dehydrochlorinase catalyzes the hydrolysis of this compound, leading to the formation of pyruvate and ammonium chloride . This reaction involves the cleavage of the carbon-chlorine bond and the subsequent formation of new chemical bonds, demonstrating the compound’s role in enzyme-mediated reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the microbial communities in bioreactors can adapt to degrade 3-chloroaniline, a related compound, within three weeks of exposure . This adaptation highlights the temporal dynamics of this compound’s effects in laboratory environments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Higher doses of the compound can lead to toxic or adverse effects, while lower doses may have minimal impact. The specific threshold effects and toxicities depend on the animal model and the experimental conditions used .

Metabolic Pathways

This compound is involved in various metabolic pathways, including the synthesis of other amino acids. The compound interacts with enzymes such as 3-chloro-D-alanine dehydrochlorinase, which catalyzes its hydrolysis . This interaction affects metabolic flux and the levels of metabolites involved in amino acid synthesis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. The compound’s water solubility facilitates its movement within the cellular environment . Detailed information on the specific transporters and binding proteins involved in its distribution is limited.

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. The compound’s localization within specific cellular compartments can affect its activity and function. Detailed studies on its subcellular localization and targeting signals are still needed to fully understand its distribution within cells .

Properties

IUPAC Name

2-amino-3-chloropropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASBJGPTTYPEMLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(=O)O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70927558
Record name beta-Chloroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3981-36-0, 39217-38-4, 13215-35-5
Record name β-Chloroalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3981-36-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Chloroalanine
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC337715
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Record name beta-Chloroalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70927558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-DL-alanine
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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